Conformational A-Value of –SCF₃ on Cyclohexane: Quantitative Comparison with –CF₃, –OCF₃, and –C₂F₅ Groups
The A-value quantifies the free energy difference between axial and equatorial conformers of a monosubstituted cyclohexane, directly impacting the 3D shape and binding potential of drug candidates. Cyclohexane, [(trifluoromethyl)thio]- exhibits an A-value of 1.18 kcal mol⁻¹ for the –SCF₃ group, measured via dynamic 19F NMR spectroscopy [1]. This value places it in a distinct conformational category compared to other fluorinated groups: it is significantly smaller than the bulky pentafluoroethyl group (2.67 kcal mol⁻¹), moderately larger than the small fluoromethyl groups (1.59–1.85 kcal mol⁻¹), and notably larger than the trifluoromethoxy group (0.79 kcal mol⁻¹) [1].
| Evidence Dimension | Conformational free energy (A-value) |
|---|---|
| Target Compound Data | 1.18 kcal mol⁻¹ |
| Comparator Or Baseline | –CFH₂: 1.59 kcal mol⁻¹; –CF₂H: 1.85 kcal mol⁻¹; –C₂F₅: 2.67 kcal mol⁻¹; –OCF₃: 0.79 kcal mol⁻¹ |
| Quantified Difference | –SCF₃ is 0.41 kcal mol⁻¹ lower than –CFH₂, 0.67 kcal mol⁻¹ lower than –CF₂H, 1.49 kcal mol⁻¹ lower than –C₂F₅, and 0.39 kcal mol⁻¹ higher than –OCF₃ |
| Conditions | Monosubstituted cyclohexanes; dynamic 19F NMR spectroscopy at variable temperatures; ΔG° at 298 K |
Why This Matters
This distinct A-value enables medicinal chemists to rationally tune the conformational bias of lead compounds, selecting –SCF₃ when a specific intermediate equatorial preference is required compared to smaller or larger fluorinated groups.
- [1] Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(3), 447–457. View Source
